molecular formula C7H7Cl2N B032662 2,5-Bis(chloromethyl)pyridine CAS No. 94126-97-3

2,5-Bis(chloromethyl)pyridine

Cat. No.: B032662
CAS No.: 94126-97-3
M. Wt: 176.04 g/mol
InChI Key: OMOWJNFBJPIHDM-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of two chloromethyl groups attached to a pyridine ring, making it a valuable building block in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(chloromethyl)pyridine typically involves the chlorination of 2,5-dimethylpyridine. One common method includes the use of phosgene in the presence of a catalyst such as piperazine. The reaction is carried out in toluene at elevated temperatures (70-80°C) to achieve the desired product . Another method involves the use of solid triphosgene or diphosgene as chlorinating agents, which helps in reducing the production of hazardous waste .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of advanced chlorination techniques and catalysts allows for efficient large-scale production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(chloromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methylpyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of methylpyridine derivatives.

Scientific Research Applications

2,5-Bis(chloromethyl)pyridine is widely used in scientific research due to its versatility:

    Chemistry: It serves as a precursor for the synthesis of various ligands and coordination complexes used in catalysis.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the field of oncology.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(chloromethyl)pyridine: Similar in structure but with chloromethyl groups at the 2 and 6 positions.

    2-Chloro-5-(chloromethyl)pyridine: Contains a single chloromethyl group and an additional chlorine atom on the pyridine ring.

    Trifluoromethylpyridine: Contains trifluoromethyl groups instead of chloromethyl groups, offering different reactivity and applications.

Uniqueness

2,5-Bis(chloromethyl)pyridine is unique due to the positioning of its chloromethyl groups, which allows for specific reactivity patterns and the formation of unique coordination complexes. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in both research and industrial applications.

Properties

IUPAC Name

2,5-bis(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOWJNFBJPIHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40529402
Record name 2,5-Bis(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40529402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94126-97-3
Record name 2,5-Bis(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40529402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What challenges have researchers faced in synthesizing 2,5-bis(chloromethyl)pyridine, and how has recent research addressed these challenges?

A1: Previous attempts to synthesize this compound through radical chlorination often resulted in low yields of the desired dichloride. This was not due to poor radical selectivity or low reactivity of the starting materials. Instead, the main challenge stemmed from unwanted post-halogenation reactions affecting the desired product. Recent research [] has demonstrated that carefully controlling the reaction conditions, particularly during and after the halogenation step, can significantly improve the yield of this compound. This highlights the importance of optimizing reaction parameters and post-reaction handling procedures to enhance the synthesis of this valuable monomer.

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